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Compound of Interest

Compound Name: Fmoc-hLys(Alloc)-OH

CAS No.: 281655-70-7

Cat. No.: B2902627

Get Quote

Fmoc-hLys(Alloc)-OH (Fmoc-L-Homolysine(Alloc)-OH) is a specialized amino acid building

block used in Solid Phase Peptide Synthesis (SPPS). Distinguished by its extended side chain

—containing five methylene groups compared to the four in standard Lysine—it offers a critical

structural advantage for designing stapled peptides, cyclic analogs, and bioconjugates

requiring reduced steric hindrance.

This guide provides a rigorous technical analysis of Fmoc-hLys(Alloc)-OH (CAS: 281655-70-

7), focusing on its spectroscopic validation, orthogonal deprotection strategies, and

performance relative to standard Lysine and Ornithine derivatives.

Spectroscopic Characterization & Identity
Precise characterization is the bedrock of reproducible synthesis. The following data

establishes the "fingerprint" for verifying the identity and purity of Fmoc-hLys(Alloc)-OH.

Physicochemical Properties

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b2902627#bc-rfq
https://www.benchchem.com/product/b2902627/docs?utm_src=pdf-body#executive-summary-the-architect-of-extended-reach
https://www.benchchem.com/product/b2902627/docs?utm_src=pdf-body#executive-summary-the-architect-of-extended-reach
https://www.benchchem.com/product/b2902627/docs?utm_src=pdf-body#executive-summary-the-architect-of-extended-reach
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2902627?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Specification

Chemical Name

N

-Fmoc-N

-allyloxycarbonyl-L-homolysine

CAS Number 281655-70-7

Formula

C

H

N

O

Molecular Weight 466.53 g/mol

Appearance White to off-white powder

Solubility Soluble in DMF, DMSO, DCM; insoluble in water

Diagnostic NMR Signals ( H, 400 MHz, DMSO-d )
The proton NMR spectrum is defined by three distinct regions: the Fmoc protecting group, the

Alloc orthogonal group, and the aliphatic homolysine side chain.
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Moiety
Chemical Shift (

, ppm)
Multiplicity Assignment

Fmoc (Aromatic) 7.89, 7.70, 7.41, 7.32 Multiplets
Fluorenyl aromatic

protons (8H)

Alloc (Alkene) 5.85 – 5.95 Multiplet
Allyl

(Diagnostic)

Alloc (Terminus) 5.15 – 5.30 Doublets (split)
Allyl

(cis/trans)

Alloc (Methylene) 4.45 Doublet Allyl

Fmoc (Aliphatic) 4.20 – 4.35 Multiplet

Fmoc

and

-Proton 3.95 – 4.10 Multiplet -CH

Side Chain (

)
2.95 – 3.05 Multiplet

-CH

(adjacent to Alloc-NH)

Side Chain (Core) 1.20 – 1.70 Multiplets
-CH

(8H total)
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Analytic Insight: The key differentiator from Fmoc-Lys(Alloc)-OH is the integration of the

aliphatic region (1.20–1.70 ppm). Homolysine contains an additional methylene group, resulting

in a higher integral count and subtle shielding shifts in the central chain protons compared to

Lysine.

Mass Spectrometry (ESI-MS)
Expected [M+H]

: 467.5 Da

Expected [M+Na]

: 489.5 Da

Interpretation: A clean single peak matching the theoretical mass is required. The presence

of a peak at -40 Da (loss of allyl) or -222 Da (loss of Fmoc) indicates premature degradation.

Comparative Performance: hLys vs. Lys vs. Orn
The choice between Homolysine, Lysine, and Ornithine dictates the spatial geometry of the

final peptide.
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Feature Fmoc-Orn(Alloc)-OH Fmoc-Lys(Alloc)-OH
Fmoc-hLys(Alloc)-

OH

Side Chain Length 3 carbons (Short) 4 carbons (Standard) 5 carbons (Extended)

Reach (approx.) ~4.5 Å ~6.0 Å ~7.5 Å

Flexibility Low (Rigid) Moderate High

Primary Application
Constrained

cyclization (i, i+3)
Standard conjugation

Long-range cyclization

(i, i+7), PEGylation,

steric relief

Cyclization Strain
High strain for large

rings
Standard

Reduces ring strain in

large macrocycles

Why Choose hLys? In "stapled" peptides or lactam bridges, standard Lysine may not provide

sufficient length to bridge residues spaced far apart (e.g., i to i+7) without distorting the

-helix. Fmoc-hLys(Alloc)-OH relieves this strain, allowing the peptide backbone to maintain its
native conformation while facilitating the side-chain bond.

Experimental Protocols
Coupling Protocol (SPPS)
Fmoc-hLys(Alloc)-OH couples with kinetics similar to standard amino acids, though its

hydrophobicity is slightly higher.

Reagents: 3.0 eq Fmoc-hLys(Alloc)-OH, 3.0 eq DIC, 3.0 eq Oxyma Pure.

Solvent: DMF (anhydrous).

Time: 60 minutes at Room Temperature.

Validation: Kaiser Test (Ninhydrin) must be negative.

Orthogonal Alloc Deprotection (Palladium Method)
The Alloc group is stable to Piperidine (Fmoc removal) and TFA (Cleavage), making it ideal for

selective modification.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b2902627/docs?utm_src=pdf-body#executive-summary-the-architect-of-extended-reach
https://www.benchchem.com/product/b2902627/docs?utm_src=pdf-body#executive-summary-the-architect-of-extended-reach
https://www.benchchem.com/product/b2902627/docs?utm_src=pdf-body#executive-summary-the-architect-of-extended-reach
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2902627?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Catalyst: Pd(PPh

)

(Tetrakis(triphenylphosphine)palladium(0))

Scavenger: Phenylsilane (PhSiH

) acts as the allyl acceptor.

Step-by-Step Workflow:

Wash: Wash resin with DCM (3x) to remove DMF traces (DCM swells resin better for this

reaction).

Prepare Solution: Dissolve Pd(PPh

)

(0.1 eq) and PhSiH

(10 eq) in dry DCM. Note: Solution must be prepared fresh and kept away from light.

Reaction: Add solution to resin. Agitate gently for 30 minutes under Nitrogen/Argon.

Repeat: Drain and repeat the step with fresh reagent for another 30 minutes to ensure

completion.

Wash: Extensive washing is critical to remove Palladium.

DCM (3x)

0.5% Sodium Diethyldithiocarbamate (DTC) in DMF (3x) – Chelates Pd (turns solution

yellow/brown).

DMF (5x)[1][2]

Visual Workflow: Orthogonal Strategy
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Key Mechanism

Peptide-Resin
(Fmoc-hLys(Alloc)-...)

1. Fmoc Removal
(20% Piperidine)

2. Chain Assembly
(Standard SPPS)

3. Selective Alloc Removal
(Pd(PPh3)4 / PhSiH3)

Orthogonal Step

4. Side-Chain Modification
(Dye, PEG, Cyclization)

Free Epsilon-Amine

5. Final Cleavage
(TFA/TIS/H2O)

Alloc is stable to acid (TFA)
and base (Piperidine).

Removed only by Pd(0).

Click to download full resolution via product page

Caption: Orthogonal deprotection workflow for Fmoc-hLys(Alloc)-OH, highlighting the

selective removal of the Alloc group prior to final cleavage.

Troubleshooting & Storage
Incomplete Alloc Removal: If the Kaiser test remains negative (indicating no free amine) after

the Pd treatment, the catalyst may be oxidized. Use fresh Pd(PPh
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)

(should be bright yellow, not green/black) and ensure an inert atmosphere.

Palladium Contamination: If the final peptide is grey or has poor solubility, residual Pd is

likely. Increase the number of washes with sodium diethyldithiocarbamate (DTC) or use a

thiol-based scavenger resin.

Storage: Store Fmoc-hLys(Alloc)-OH at +2°C to +8°C. Keep dry. The Alloc group is

generally stable, but the Fmoc group can degrade if exposed to moisture and base.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2902627/docs#executive-summary-the-architect-of-
extended-reach]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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